
Ethyl 9-methyl-8-oxodecanoate
Overview
Description
Ethyl 9-methyl-8-oxodecanoate (CAS: 898777-09-8) is a branched-chain ester with a molecular formula of C₁₃H₂₄O₃ and a molar mass of 228.33 g/mol . Its structure features an ester group at the terminal position, a ketone moiety at the 8th carbon, and a methyl branch at the 9th carbon (Figure 1).
Preparation Methods
Preparation Methods
Esterification of 9-methyl-8-oxodecanoic Acid
The primary and most documented method for preparing Ethyl 9-methyl-8-oxodecanoate is the esterification of its corresponding acid, 9-methyl-8-oxodecanoic acid, with ethanol. This reaction is typically catalyzed by a strong acid catalyst such as sulfuric acid under reflux conditions to drive the equilibrium toward ester formation.
$$
\text{9-methyl-8-oxodecanoic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{sulfuric acid}} \text{this compound} + \text{water}
$$
Parameter | Typical Conditions |
---|---|
Catalyst | Concentrated sulfuric acid |
Temperature | Reflux temperature of ethanol (~78 °C) |
Reaction Time | Several hours (commonly 4–8 hours) |
Molar Ratio (acid:EtOH) | 1:1 to 1:2 |
Purification | Distillation or crystallization |
The reaction mixture is heated under reflux to facilitate ester bond formation, followed by purification steps such as vacuum distillation or recrystallization to isolate the pure ester.
Alternative Synthetic Routes
While esterification is the main route, other synthetic approaches may involve:
- Oxidation of precursor esters or alcohols: Selective oxidation of hydroxy or alkyl precursors to introduce the ketone group at the eighth carbon, followed by esterification.
- Reduction and substitution reactions: Modifying related esters or acids to introduce the methyl group at the ninth carbon or to adjust the oxidation state at the eighth carbon.
However, these methods are less commonly reported for this specific compound and generally require multi-step synthesis with careful control of regioselectivity and stereochemistry.
Reaction Conditions and Optimization
Catalyst and Solvent Effects
- Sulfuric acid is the preferred catalyst due to its strong acidity and ability to protonate the carboxyl group, enhancing nucleophilic attack by ethanol.
- Ethanol serves both as solvent and reactant, often used in excess to shift equilibrium toward ester formation.
- Alternative acid catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins may be employed for milder or more environmentally friendly conditions.
Temperature and Time
- Refluxing at ethanol’s boiling point (~78 °C) is standard to maintain reaction kinetics without decomposing sensitive functional groups.
- Reaction times vary but typically range from 4 to 8 hours to ensure complete conversion.
Purification Techniques
- Distillation: Vacuum distillation is used to separate the ester from unreacted starting materials and by-products based on boiling point differences.
- Crystallization: Recrystallization from solvents such as ethanol or hexane can improve purity and yield.
Research Findings and Data Summary
Aspect | Details |
---|---|
Molecular Formula | C13H24O3 |
Molecular Weight | 228.33 g/mol |
CAS Number | 898777-09-8 |
Synthesis Route | Acid-catalyzed esterification of 9-methyl-8-oxodecanoic acid with ethanol |
Catalyst | Concentrated sulfuric acid |
Reaction Conditions | Reflux in ethanol, 4–8 hours |
Purification | Distillation, recrystallization |
Yield | Typically moderate to high, depending on reaction optimization |
Analytical Characterization | NMR, IR, Mass Spectrometry, and melting point determination used to confirm structure |
Analytical and Characterization Notes
- Nuclear Magnetic Resonance (NMR): Confirms the presence of ester and ketone functional groups and the methyl substitution pattern.
- Infrared Spectroscopy (IR): Shows characteristic ester carbonyl stretch (~1735 cm⁻¹) and ketone carbonyl stretch (~1715 cm⁻¹).
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with this compound.
- Melting Point: Used to assess purity; reported melting points vary depending on crystallization conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-methyl-8-oxodecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Scientific Research Applications
Ethyl 9-methyl-8-oxodecanoate has a wide range of applications in scientific research:
Chemistry
- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biology
- Metabolic Pathways : The compound is used to study metabolic pathways and enzyme reactions, providing insights into biochemical processes.
Medicine
- Pharmaceutical Precursor : It acts as a precursor for synthesizing pharmaceutical compounds, potentially leading to new drug discoveries.
Industry
- Fragrances and Flavors : Utilized in producing fragrances, flavors, and other specialty chemicals, enhancing product formulations.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. This suggests potential applications in pharmaceuticals and food preservation.
Compound Name | Antimicrobial Activity |
---|---|
This compound | Effective against various bacteria |
Ethyl Acetoacetate | Known antimicrobial properties |
Methyl 8-Ethyl-9-Oxodecanoate | Exhibits unique reactivity |
Antioxidant Activity
Research has indicated that compounds similar to this compound possess antioxidant properties, crucial for developing therapeutic agents aimed at preventing cellular damage associated with various diseases.
Neuroprotective Effects
Some studies suggest that related compounds exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative conditions. This aspect warrants further investigation into the specific mechanisms by which this compound may confer such protective effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against Enterococcus species, showcasing its potential as an antimicrobial agent in clinical settings.
- Antioxidant Properties : Research demonstrated that similar esters exhibit significant antioxidant activity attributed to their ability to scavenge free radicals and reduce oxidative stress.
- Neuroprotective Studies : Investigations into related compounds have shown promise in protecting neuronal cells from toxic insults, suggesting that this compound could play a role in neuroprotection.
Mechanism of Action
The mechanism of action of ethyl 9-methyl-8-oxodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can affect cellular pathways and biochemical processes .
Comparison with Similar Compounds
Ethyl 9-methyl-8-oxodecanoate belongs to the ester family, which includes diverse compounds with variations in chain length, branching, and functional groups. Below is a comparative analysis with structurally or functionally related esters:
Structural Analogs
Key Observations :
- Branching vs.
- Functional Groups: The ketone group in this compound introduces a site for nucleophilic reactions (e.g., condensation), absent in simpler esters like methyl pentadecanoate.
Bioactive Esters in Natural Extracts
Ethyl acetate extracts of plants and fungi often yield bioactive esters, though this compound is notably absent in recent studies (Tables 23, 26) . For example:
- Turmeric extracts contain esters like ethyl hexadecanoate, which lack ketone groups but exhibit antifungal activity .
- Aspergillus spp. extracts feature ethyl derivatives with aromatic rings, emphasizing structural diversity in natural esters .
Implications: The absence of this compound in natural extracts suggests it may be synthetic or rare in biological systems, contrasting with ubiquitous linear esters in bioactive mixtures.
Biological Activity
Ethyl 9-methyl-8-oxodecanoate is an organic compound classified as an ester, notable for its unique structure, which includes a methyl group at the 9-position and a keto group at the 8-position of the decanoate chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C${13}$H${24}$O$_3$
- Structural Features :
- Presence of a carbonyl group adjacent to an ester functional group.
- Long carbon chain contributing to its properties and potential applications.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. This suggests potential applications in pharmaceuticals and food preservation. The compound's structural similarities to other known antimicrobial agents may enhance its effectiveness.
Compound Name | Antimicrobial Activity |
---|---|
This compound | Effective against various bacteria |
Ethyl Acetoacetate | Known antimicrobial properties |
Methyl 8-Ethyl-9-Oxodecanoate | Exhibits unique reactivity |
Antioxidant Activity
Research has indicated that compounds similar to this compound possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for developing therapeutic agents aimed at preventing cellular damage associated with various diseases.
Neuroprotective Effects
Some studies suggest that related compounds exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative conditions. This aspect warrants further investigation into the specific mechanisms by which this compound may confer such protective effects.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Esterification : Reaction of decanoic acid derivatives with ethanol in the presence of acid catalysts.
- Oxidation : Converting suitable precursors into the desired keto form followed by esterification.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against Enterococcus species, showcasing its potential as an antimicrobial agent in clinical settings.
- Antioxidant Properties : Research demonstrated that similar esters exhibit significant antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
- Neuroprotective Studies : Investigations into related compounds have shown promise in protecting neuronal cells from toxic insults, suggesting that this compound could play a role in neuroprotection .
Q & A
Basic Questions
Q. What are the common synthetic pathways for Ethyl 9-methyl-8-oxodecanoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound is typically synthesized via Claisen condensation of ethyl acetoacetate derivatives followed by oxidation and esterification. Key variables include catalyst selection (e.g., sodium ethoxide), solvent polarity (e.g., ethanol vs. THF), and temperature control (60–80°C). Yield optimization requires monitoring intermediate purity via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for ketone:ester precursor). For reproducibility, document reagent sources (e.g., Sigma-Aldrich NaCl, Product #106404) and equipment specifications (e.g., reflux apparatus with ±1°C accuracy) .
Variable | Optimal Range | Impact on Yield |
---|---|---|
Catalyst concentration | 0.1–0.3 M | Higher concentrations accelerate side reactions |
Reaction time | 6–8 hours | Prolonged time increases decomposition risk |
Solvent | Anhydrous ethanol | Polar aprotic solvents reduce ester hydrolysis |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- 1H NMR : Identify ester methyl protons (δ 1.2–1.4 ppm, triplet) and ketone α-protons (δ 2.5–2.7 ppm, multiplet). Integration ratios confirm substituent positions.
- 13C NMR : Ketone carbonyl (δ 205–210 ppm) and ester carbonyl (δ 170–175 ppm) distinguish functional groups.
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
- Mass Spectrometry : Molecular ion peak (m/z 228) and fragmentation patterns (e.g., loss of ethyl group, m/z 185) validate structure. Always compare with computational simulations (e.g., DFT) to resolve ambiguities .
Q. What are the solubility and stability profiles of this compound under various conditions?
- Methodological Answer : The compound is lipophilic, with solubility highest in chloroform (≥50 mg/mL) and diethyl ether (≥30 mg/mL). Stability tests show degradation <5% at 25°C in inert atmospheres over 30 days but rapid hydrolysis in aqueous acidic/basic conditions (t1/2 <1 hour at pH <3 or >10). Store at -20°C in amber vials with desiccants to prevent oxidation .
Solvent | Solubility (mg/mL) | Stability (25°C, 7 days) |
---|---|---|
Chloroform | 55 | 98% |
Ethanol | 20 | 95% |
Water | <0.1 | <10% |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when assigning the ketone and ester group positions in this compound?
- Methodological Answer : Contradictions often arise from overlapping signals or improper baseline correction. Strategies include:
- 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to confirm connectivity (e.g., ketone carbonyl coupling to α-protons).
- Isotopic Labeling : Synthesize 13C-labeled derivatives to isolate specific peaks.
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (error margin <0.3 ppm).
- Statistical Analysis : Apply principal component analysis (PCA) to distinguish noise from true signals in overlapping regions .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer : Byproducts like ethyl 9-methyl-8-hydroxydecanoate (from incomplete oxidation) or branched esters (from Claisen side reactions) can be minimized by:
- Stepwise Purification : Use column chromatography (silica gel, hexane:ethyl acetate 4:1) to isolate intermediates.
- Reaction Monitoring : Employ inline FTIR to track ketone formation in real time.
- Catalyst Optimization : Transition metal catalysts (e.g., MnO2) improve oxidation selectivity (>90% yield). Document deviations from protocols to identify contamination sources .
Q. How does the steric environment of the 9-methyl group influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The 9-methyl group creates steric hindrance, slowing nucleophilic attack at the ketone. Kinetic studies (e.g., pseudo-first-order rate constants) show a 40% reduction in reactivity compared to unsubstituted analogs. Computational modeling (MD simulations) reveals torsional strain in transition states. To validate, conduct competitive reactions with Grignard reagents (e.g., MeMgBr) and analyze product ratios via GC-MS .
Substrate | Reaction Rate (k, s⁻¹) | Steric Hindrance Index |
---|---|---|
Ethyl 8-oxodecanoate | 2.5 × 10⁻³ | 1.0 |
This compound | 1.5 × 10⁻³ | 1.6 |
Properties
IUPAC Name |
ethyl 9-methyl-8-oxodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJVFLNMHKOQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645705 | |
Record name | Ethyl 9-methyl-8-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-09-8 | |
Record name | Ethyl 9-methyl-8-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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